2-(2,6-Dimethylphenyl)-1-(naphthalen-1-yl)ethan-1-one
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Overview
Description
2-(2,6-dimethylphenyl)-1-(naphthalen-1-yl)ethanone is an organic compound that features a naphthalene ring and a dimethylphenyl group connected via an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenyl)-1-(naphthalen-1-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, using reagents like bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, room temperature to moderate heating.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
2-(2,6-dimethylphenyl)-1-(naphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenyl)-1-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-naphthaldehyde
- 2,6-dimethylphenyl ketone
- 1-(naphthalen-1-yl)ethanone
Uniqueness
2-(2,6-dimethylphenyl)-1-(naphthalen-1-yl)ethanone is unique due to its combination of a naphthalene ring and a dimethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
960591-78-0 |
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Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C20H18O/c1-14-7-5-8-15(2)19(14)13-20(21)18-12-6-10-16-9-3-4-11-17(16)18/h3-12H,13H2,1-2H3 |
InChI Key |
UBMMBUXUDULRKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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